molecular formula C10H14ClNO B3027539 3-o-Tolyloxetan-3-amine hydrochloride CAS No. 1322200-82-7

3-o-Tolyloxetan-3-amine hydrochloride

Cat. No.: B3027539
CAS No.: 1322200-82-7
M. Wt: 199.68
InChI Key: WYWGRSIWXZCDSA-UHFFFAOYSA-N
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Description

3-o-Tolyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of oxetane, a four-membered cyclic ether, and contains an amine group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-o-Tolyloxetan-3-amine hydrochloride typically involves the reaction of 3-o-Tolyloxetan-3-amine with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 3-o-Tolyloxetan-3-amine and hydrochloric acid.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.

    Product Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of starting materials.

    Reaction Optimization: Fine-tuning reaction parameters to maximize yield and purity.

    Purification and Quality Control: Implementing purification techniques such as crystallization and chromatography, followed by rigorous quality control measures to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

3-o-Tolyloxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitroso compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

3-o-Tolyloxetan-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-o-Tolyloxetan-3-amine hydrochloride involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)oxetan-3-amine hydrochloride: A similar compound with a para-methylphenyl group instead of an ortho-methylphenyl group.

    3-(m-Tolyl)oxetan-3-amine hydrochloride: A compound with a meta-methylphenyl group.

    3-(o-Tolyl)oxetan-3-amine: The non-hydrochloride form of the compound.

Uniqueness

3-o-Tolyloxetan-3-amine hydrochloride is unique due to its specific structural features, such as the ortho-methylphenyl group and the oxetane ring

Properties

IUPAC Name

3-(2-methylphenyl)oxetan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-9(8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWGRSIWXZCDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(COC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322200-82-7
Record name 3-Oxetanamine, 3-(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322200-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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